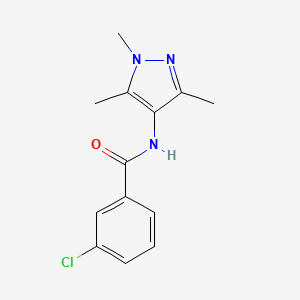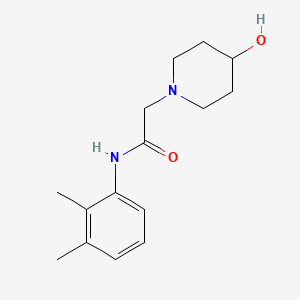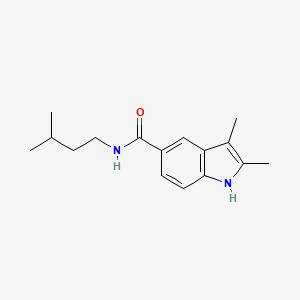![molecular formula C16H21FN2O2 B7475454 1-[4-(3-Fluoro-4-methylbenzoyl)piperazin-1-yl]-2-methylpropan-1-one](/img/structure/B7475454.png)
1-[4-(3-Fluoro-4-methylbenzoyl)piperazin-1-yl]-2-methylpropan-1-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-[4-(3-Fluoro-4-methylbenzoyl)piperazin-1-yl]-2-methylpropan-1-one, commonly known as FMPP, is a chemical compound that belongs to the piperazine family. FMPP has been widely used in scientific research as a tool to study the pharmacological and biochemical effects of various compounds.
作用机制
The exact mechanism of action of FMPP is not fully understood, but it is believed to act as a modulator of neurotransmitter release and receptor activity. FMPP has been shown to increase the release of dopamine and serotonin in the brain, which may contribute to its psychoactive effects. FMPP has also been shown to bind to various receptors in the brain, including the dopamine D2 receptor and the serotonin 5-HT2A receptor.
Biochemical and Physiological Effects:
FMPP has been shown to have various biochemical and physiological effects, including psychoactive effects. FMPP has been shown to produce hallucinogenic effects in animals and humans, including altered perception and thought processes. FMPP has also been shown to produce stimulant effects, including increased heart rate and blood pressure.
实验室实验的优点和局限性
FMPP has several advantages for use in lab experiments, including its availability and low cost. FMPP is also relatively stable and can be easily synthesized and purified. However, FMPP has several limitations for use in lab experiments, including its psychoactive effects, which may confound experimental results. FMPP also has a short half-life, which may limit its usefulness in certain experiments.
未来方向
There are several future directions for the use of FMPP in scientific research. One direction is the development of new compounds that are structurally similar to FMPP but have improved pharmacological properties. Another direction is the use of FMPP in the study of the mechanisms underlying its psychoactive effects. Additionally, FMPP may be useful in the study of the effects of different compounds on the central nervous system, including the modulation of neurotransmitter release and receptor activity.
Conclusion:
In conclusion, FMPP is a chemical compound that has been widely used in scientific research as a tool to study the pharmacological and biochemical effects of various compounds. FMPP has several advantages for use in lab experiments, including its availability and low cost. However, FMPP also has several limitations for use in lab experiments, including its psychoactive effects, which may confound experimental results. There are several future directions for the use of FMPP in scientific research, including the development of new compounds and the study of the mechanisms underlying its psychoactive effects.
合成方法
The synthesis of FMPP involves the reaction of 3-Fluoro-4-methylbenzoyl chloride with piperazine in the presence of a base such as triethylamine. The resulting intermediate is then reacted with 2-methylpropan-1-one to produce FMPP. The purity and yield of FMPP can be improved by using various purification techniques such as recrystallization and column chromatography.
科学研究应用
FMPP has been widely used in scientific research as a tool to study the pharmacological and biochemical effects of various compounds. FMPP is commonly used as a reference compound in drug discovery and development to evaluate the potency of newly synthesized compounds. FMPP has also been used to study the effects of different compounds on the central nervous system, including the modulation of neurotransmitter release and receptor activity.
属性
IUPAC Name |
1-[4-(3-fluoro-4-methylbenzoyl)piperazin-1-yl]-2-methylpropan-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21FN2O2/c1-11(2)15(20)18-6-8-19(9-7-18)16(21)13-5-4-12(3)14(17)10-13/h4-5,10-11H,6-9H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IMNMYGVWXQLSHO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C(=O)N2CCN(CC2)C(=O)C(C)C)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21FN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
292.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-[4-(3-Fluoro-4-methylbenzoyl)piperazin-1-yl]-2-methylpropan-1-one | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

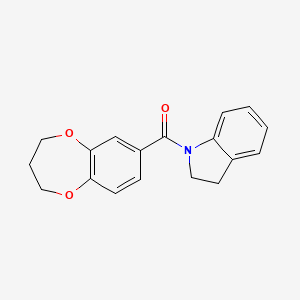

![N-[1-(cyclopropanecarbonyl)piperidin-4-yl]-4-methylbenzamide](/img/structure/B7475378.png)

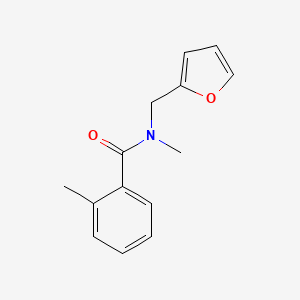
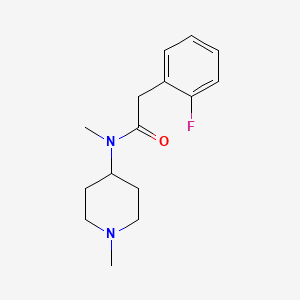
![(3R,7aS)-N-[5-[(4-bromophenyl)methyl]-1,3-thiazol-2-yl]-7a-methyl-5-oxo-2,3,6,7-tetrahydropyrrolo[2,1-b][1,3]thiazole-3-carboxamide](/img/structure/B7475393.png)
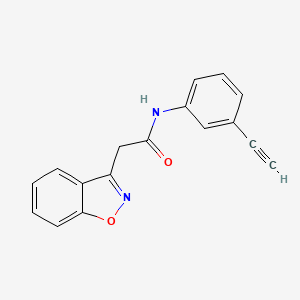
![N-[2-(dimethylamino)-2-oxoethyl]-2-fluoro-N-methylbenzamide](/img/structure/B7475420.png)
![4-[2-(3-Methoxyphenyl)acetyl]-1,3-dihydroquinoxalin-2-one](/img/structure/B7475426.png)
